molecular formula C11H20ClNO3 B15304886 tert-butyl N-[4-(chloromethyl)oxan-4-yl]carbamate CAS No. 1690823-96-1

tert-butyl N-[4-(chloromethyl)oxan-4-yl]carbamate

Cat. No.: B15304886
CAS No.: 1690823-96-1
M. Wt: 249.73 g/mol
InChI Key: IBJFEVCZJVVMMI-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(chloromethyl)oxan-4-yl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloromethyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(chloromethyl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a chloromethyl oxane derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include tert-butyl carbamate, chloromethyl oxane, and a suitable base or catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography or crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(chloromethyl)oxan-4-yl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in the presence of a base or catalyst.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the carbamate group.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl N-[4-(chloromethyl)oxan-4-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(chloromethyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl (4-bromobutyl)carbamate

Uniqueness

tert-Butyl N-[4-(chloromethyl)oxan-4-yl]carbamate is unique due to the presence of the chloromethyl group and the oxane ring, which confer specific chemical properties and reactivity. This makes it distinct from other carbamates and allows for unique applications in various fields.

Properties

CAS No.

1690823-96-1

Molecular Formula

C11H20ClNO3

Molecular Weight

249.73 g/mol

IUPAC Name

tert-butyl N-[4-(chloromethyl)oxan-4-yl]carbamate

InChI

InChI=1S/C11H20ClNO3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-8H2,1-3H3,(H,13,14)

InChI Key

IBJFEVCZJVVMMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CCl

Origin of Product

United States

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